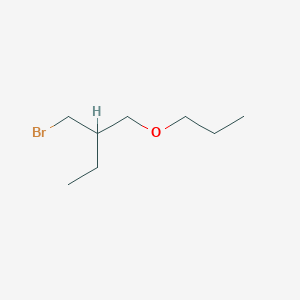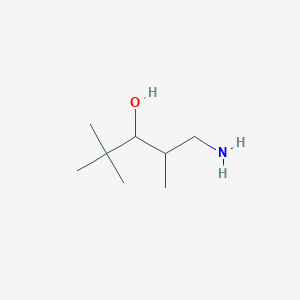
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a pyridin-4-yl group at the 3-position, and an aldehyde group at the 2-position
準備方法
The synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrrole intermediate.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups are introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrole derivatives.
科学的研究の応用
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent, due to its ability to modulate cellular pathways and inhibit specific enzymes.
作用機序
The mechanism by which 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The pyrrole and pyridine rings facilitate binding to these targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has the pyridinyl group at the 2-position instead of the 4-position, which may affect its binding affinity and selectivity for biological targets.
1-Methyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridinyl group at the 3-position can lead to different electronic and steric properties, influencing its reactivity and biological activity.
1-Methyl-3-(quinolin-4-yl)-1H-pyrrole-2-carbaldehyde: The quinoline ring system introduces additional aromaticity and potential for π-π interactions, which can enhance its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
1-methyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-7-4-10(11(13)8-14)9-2-5-12-6-3-9/h2-8H,1H3 |
InChIキー |
DPJCEMCIXJWKDM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1C=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)







![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
amine](/img/structure/B13151624.png)
